![molecular formula C7H8O3S B2738531 2-(Methoxymethyl)thiophene-3-carboxylic acid CAS No. 2044902-21-6](/img/structure/B2738531.png)
2-(Methoxymethyl)thiophene-3-carboxylic acid
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Overview
Description
Synthesis Analysis
Thiophene derivatives have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Chemical Reactions Analysis
Thiophene derivatives have been widely studied as substrates in coupling reactions and olefinations . For example, Copper(I) thiophene-2-carboxylate is a catalyst for Ullmann coupling reactions .Scientific Research Applications
Organic Synthesis and Polymer Chemistry
- Polythiophenes are a class of organic semiconductors with applications in optoelectronics, photovoltaics, and sensors. Researchers have explored the synthesis of novel polythiophenes by incorporating 2-(Methoxymethyl)thiophene-3-carboxylic acid as a monomer . These polymers exhibit tunable electronic properties and can be used in organic field-effect transistors (OFETs) and organic solar cells.
Metal Coordination Complexes
- The carboxylic acid group in 2-(Methoxymethyl)thiophene-3-carboxylic acid allows it to form coordination complexes with metal ions. Researchers have investigated its use as a ligand in the synthesis of zinc and cadmium carboxylate complexes . These complexes may find applications in catalysis, luminescent materials, and molecular recognition.
Drug Development and Peptide Mimetics
- Scientists have explored 2-(Methoxymethyl)thiophene-3-carboxylic acid derivatives as potential inhibitors of D-amino acid oxidase (DAAO), an enzyme involved in neurotransmitter metabolism. These inhibitors could have therapeutic implications for neurological disorders .
Materials Science and Surface Modification
- The functional groups in this compound make it suitable for surface modification. Researchers have investigated its use in modifying electrode surfaces for biosensors, electrochemical devices, and corrosion protection . The carboxylic acid moiety allows for covalent attachment to various substrates.
Photocatalysis and Photochemistry
- Thiophene derivatives are known for their photochemical properties. Researchers have explored the use of 2-(Methoxymethyl)thiophene-3-carboxylic acid in photocatalytic reactions, such as the generation of reactive intermediates or the activation of small molecules under light irradiation .
Building Blocks for Heterocyclic Compounds
- The thiophene ring in this compound serves as a versatile building block for the synthesis of various heterocyclic compounds. Researchers have utilized it in the construction of fused heterocycles, such as oxazoles and oxazolines, which have applications in medicinal chemistry and materials science .
Safety and Hazards
The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
2-(methoxymethyl)thiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S/c1-10-4-6-5(7(8)9)2-3-11-6/h2-3H,4H2,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCDUJDPVKYSNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CS1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)thiophene-3-carboxylic acid | |
CAS RN |
2044902-21-6 |
Source
|
Record name | 2-(methoxymethyl)thiophene-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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